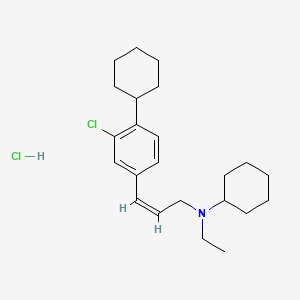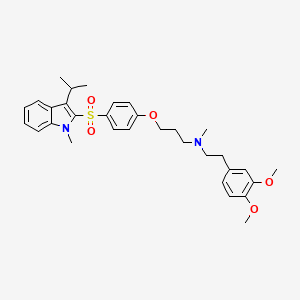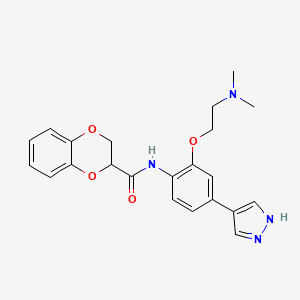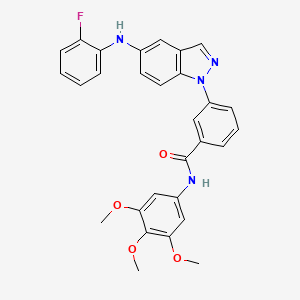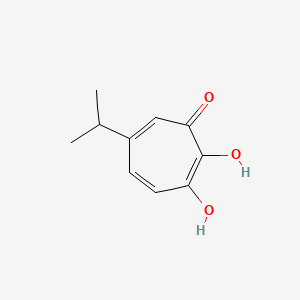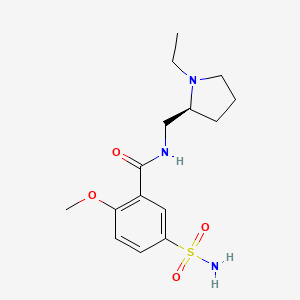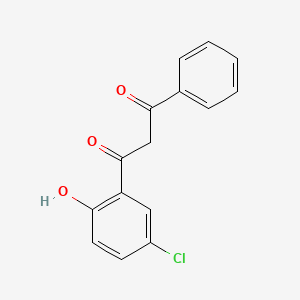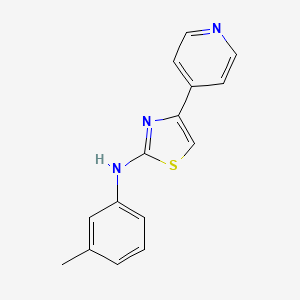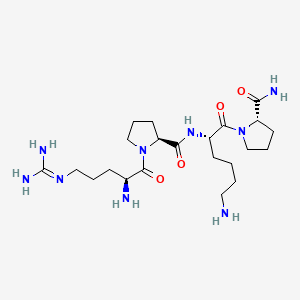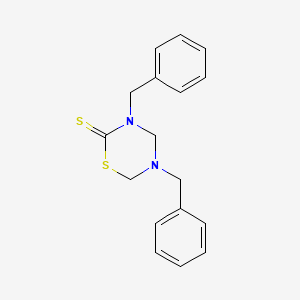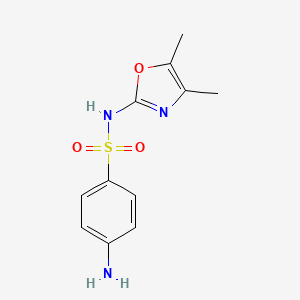
磺胺氧嘧啶
描述
磺胺噁唑是一种磺胺类抗菌化合物。 它属于合成抑菌抗生素类,通过干扰细菌叶酸合成来抑制细菌生长 。 磺胺噁唑以其对革兰氏阳性和革兰氏阴性细菌的广谱活性而闻名 .
科学研究应用
磺胺噁唑在科学研究中有多种应用:
化学: 它被用作研究磺胺化学和反应机理的模型化合物。
生物学: 磺胺噁唑被用于微生物学研究,以研究细菌耐药机制和磺胺类抗生素对细菌群体的影响.
医学: 它与其他抗生素(如甲氧苄啶)联合使用,用于治疗细菌感染。
工业: 磺胺噁唑用于制药行业开发和生产抗菌药物。
作用机制
生化分析
Biochemical Properties
Sulfamoxole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the proper processing of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis . By inhibiting this enzyme, Sulfamoxole disrupts the synthesis of folic acid, a vital component in bacterial DNA replication .
Cellular Effects
Sulfamoxole’s primary cellular effect is the inhibition of bacterial growth. It achieves this by disrupting the folic acid metabolism cycle, which is essential for bacterial DNA replication . This disruption prevents the bacteria from multiplying, effectively controlling the bacterial infection .
Molecular Mechanism
The molecular mechanism of Sulfamoxole involves its competitive inhibition of the bacterial enzyme dihydropteroate synthetase . This enzyme is responsible for the proper processing of PABA, which is essential for folic acid synthesis . By inhibiting this enzyme, Sulfamoxole prevents the synthesis of folic acid, thereby disrupting bacterial DNA replication .
Metabolic Pathways
Sulfamoxole is involved in the folic acid metabolism pathway, where it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is responsible for the proper processing of PABA, which is essential for folic acid synthesis .
Transport and Distribution
Sulfamoxole is readily absorbed orally and is widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids .
准备方法
磺胺噁唑可以通过在有机或无机碱存在下,伯胺或仲胺与磺酰氯反应合成 。 典型的合成路线包括芳香族磺酰氯与杂环伯胺的偶联 。 工业生产方法通常采用类似的工艺,但经过优化以适应大规模生产,以确保高产率和纯度。
化学反应分析
磺胺噁唑会经历各种化学反应,包括:
氧化: 磺胺噁唑可以在特定条件下被氧化,尽管详细的氧化途径尚未被广泛记录。
还原: 磺胺噁唑的还原反应不太常见,但在某些条件下会发生。
取代: 磺胺噁唑可以进行取代反应,特别是涉及磺酰胺基团的反应。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。形成的主要产物取决于具体的反应条件和所用试剂。
相似化合物的比较
磺胺噁唑与其他磺胺类抗生素类似,例如:
- 磺胺甲噁唑
- 磺胺嘧啶
- 磺胺异噁唑
磺胺噁唑的独特之处在于其特定的结构,其中包含一个 4,5-二甲基-2-噁唑基 。 这种独特的结构使其具有特异性的抗菌活性和药代动力学性质。
属性
IUPAC Name |
4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFLXLSBHQBMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023617 | |
| Record name | Sulfamoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfamoxole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfamoxole is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA) which is essential for folic acid synthesis. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |
| Record name | Sulfamoxole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
729-99-7 | |
| Record name | Sulfamoxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamoxole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamoxole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfamoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamoxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMOXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGG82XE020 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfamoxole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 °C | |
| Record name | Sulfamoxole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfamoxole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfamoxole?
A: Sulfamoxole, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA). It exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase, a crucial enzyme in the folic acid synthesis pathway of bacteria. [] This inhibition disrupts the production of dihydrofolic acid, and subsequently, tetrahydrofolic acid, which are essential for bacterial DNA, RNA, and protein synthesis. [, ]
Q2: Does Sulfamoxole affect mammalian cells?
A: Mammalian cells, unlike bacteria, cannot synthesize folic acid de novo and rely on dietary sources. Therefore, Sulfamoxole's inhibitory effect on dihydropteroate synthase is selectively toxic to bacteria. [, ]
Q3: What is the molecular formula and weight of Sulfamoxole?
A: The molecular formula of Sulfamoxole is C11H13N3O3S, and its molecular weight is 267.31 g/mol. [, , ]
Q4: What spectroscopic data is available for Sulfamoxole?
A: Several studies have investigated the spectroscopic properties of Sulfamoxole. Infrared (IR) and Raman spectroscopy have been used to characterize the vibrational modes of the molecule, providing insights into its structure and bonding. [, ] Additionally, UV-Vis spectroscopy is frequently employed for quantitative analysis, particularly in pharmaceutical formulations, utilizing its absorbance maximum at 241 nm. []
Q5: What is the stability of Sulfamoxole in different formulations?
A: Research indicates that Sulfamoxole exhibits good stability in various pharmaceutical formulations, including film-coated tablets and suspensions. [] Extensive stability tests have been conducted to assess its shelf life and degradation pathways under different storage conditions. []
Q6: How is Sulfamoxole absorbed and distributed in the body?
A: Sulfamoxole is well-absorbed after oral administration, reaching peak plasma concentrations within a few hours. [] Its distribution is widespread throughout the body, achieving therapeutically relevant levels in various tissues and fluids, including urine and bile. []
Q7: What is the half-life of Sulfamoxole?
A: Sulfamoxole exhibits a half-life similar to Sulfamethoxazole. [] This property makes it suitable for twice-daily dosing regimens, as demonstrated in pharmacokinetic studies. []
Q8: How is Sulfamoxole eliminated from the body?
A: Following absorption and distribution, Sulfamoxole is primarily excreted through the kidneys, with a significant portion remaining unmetabolized in the urine. []
Q9: What is the spectrum of activity of Sulfamoxole?
A: Sulfamoxole demonstrates a broad spectrum of activity against both gram-positive and gram-negative bacteria, including strains resistant to other sulfonamides. [, ] Notably, it exhibits potent activity against common urinary tract pathogens, such as Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis. [, , ]
Q10: How effective is Sulfamoxole in treating urinary tract infections?
A: Clinical trials have demonstrated the efficacy of Sulfamoxole in treating both acute and chronic urinary tract infections, achieving high rates of clinical and bacteriological cure. [] Its efficacy is particularly notable in cases of pyelonephritis, pyelitis, and cystitis. []
Q11: Has Sulfamoxole been studied in other infectious diseases?
A: Beyond urinary tract infections, Sulfamoxole has shown promising results in treating a range of bacterial infections, including those affecting the gastrointestinal tract, skin, female genital organs, respiratory tract, and ENT organs. [, , ] It has also shown activity against Toxoplasma gondii in experimental models. []
Q12: How does bacterial resistance to Sulfamoxole develop?
A: The primary mechanism of resistance to Sulfamoxole involves mutations or amino acid duplications in the dihydropteroate synthase enzyme. [] These alterations reduce the enzyme's binding affinity for Sulfamoxole, rendering it less effective. []
Q13: What is the safety profile of Sulfamoxole?
A: Toxicological studies in animals have shown that Sulfamoxole is well-tolerated at therapeutic doses. [] Clinical trials have also reported a favorable safety profile, with side effects comparable to those observed with other sulfonamides. []
Q14: How is Sulfamoxole quantified in biological samples?
A: High-performance liquid chromatography (HPLC) is widely used for the determination of Sulfamoxole in biological samples, such as plasma and urine. [, ] This technique, often coupled with UV detection, allows for sensitive and specific quantification of the drug. [, ]
Q15: Are there any mass spectrometry-based methods for Sulfamoxole analysis?
A: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of Sulfamoxole and other sulfonamides in various matrices, including food products and biological samples. [, , ] This technique offers high sensitivity and selectivity, enabling the detection of trace levels of the drug.
Q16: How does the dissolution rate of Sulfamoxole affect its bioavailability?
A: The dissolution rate of a drug product significantly impacts its absorption and bioavailability. Studies have investigated the in vitro dissolution profiles of different Sulfamoxole formulations, including film-coated tablets, to assess their release characteristics. [] Optimal dissolution rates are crucial for ensuring consistent and reliable drug absorption.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


